molecular formula C12H17NO4 B11820382 N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine

N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine

Cat. No.: B11820382
M. Wt: 239.27 g/mol
InChI Key: PLRRKXIAYZAXDU-UHFFFAOYSA-N
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Description

N-[1-[3-Methoxy-4-(2-Methoxyethoxy)phenyl]ethylidene]hydroxylamine is a hydroxylamine derivative featuring a phenyl ring substituted with methoxy and 2-methoxyethoxy groups. The compound’s core structure includes an ethylidene-hydroxylamine moiety linked to a substituted aromatic system, a configuration common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-9(13-14)10-4-5-11(12(8-10)16-3)17-7-6-15-2/h4-5,8,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRRKXIAYZAXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine typically involves the reaction of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference substance for analytical methods.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence solubility, reactivity, and biological activity. Key analogs include:

N-{[4-(2,2-Difluoroethoxy)-3-Methoxyphenyl]methylene}hydroxylamine
  • Substituents : 3-methoxy, 4-(2,2-difluoroethoxy).
  • Molecular Weight : 231.20 g/mol.
  • Key Difference: The 2-methoxyethoxy group in the target compound is replaced with a difluoroethoxy group here.
Silanamine, N-[1-[3-Methoxy-4-[(Trimethylsilyl)oxy]phenyl]-...
  • Substituents : 3-methoxy, 4-(trimethylsilyloxy).
  • Molecular Weight: 471 g/mol (C21H45NO3Si4).
  • Key Difference : The bulky trimethylsilyloxy group increases hydrophobicity and steric hindrance, reducing aqueous solubility compared to the target compound’s smaller 2-methoxyethoxy group .

Variations in the Core Structure

N-[1-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)ethylidene]hydroxylamine
  • Core Structure : Pyrazole ring instead of phenyl.
  • Category: E6 (classification unknown but likely relates to reactivity or application).
(NE)-N-[1-(4-Chlorophenyl)-2,2,2-Tris(fluoranyl)ethylidene]hydroxylamine
  • Substituents : 4-chlorophenyl, trifluoroethyl.

Molecular Weight and Functional Group Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
Target Compound Not Provided ~250 (estimated) Methoxy, 2-methoxyethoxy, hydroxylamine N/A
N-{[4-(2,2-Difluoroethoxy)-3-Methoxyphenyl]... C10H11F2NO3 231.20 Difluoroethoxy, hydroxylamine
Silanamine (Trimethylsilyloxy Derivative) C21H45NO3Si4 471 Trimethylsilyloxy
N-[1-(1-Ethyl-3-Methyl-Pyrazol-4-yl)... C9H14N3O ~180 (estimated) Pyrazole, hydroxylamine

Implications of Structural Differences

  • Solubility : Ether-linked substituents (e.g., 2-methoxyethoxy) enhance water solubility compared to hydrophobic groups like trimethylsilyloxy.
  • Reactivity : Electron-withdrawing groups (e.g., difluoroethoxy) may increase stability under acidic conditions, whereas electron-donating groups (methoxy) could improve resonance stabilization.

Biological Activity

N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine, also known by its CAS number 1017041-37-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula: C13H17N1O4
  • Molecular Weight: 251.28 g/mol
  • IUPAC Name: N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine

The compound features a hydroxylamine functional group attached to a substituted phenyl ring, which is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound showed effective antibacterial activity with an MIC ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action: The mechanism involves inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity:

  • Activity Against Candida spp.: Research indicates that it significantly reduces biofilm formation in Candida albicans by up to 75%, outperforming traditional antifungal agents like fluconazole .
  • Biofilm Inhibition: The compound's ability to inhibit biofilm formation is crucial in treating persistent fungal infections.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated:

  • Cytotoxicity Studies: Preliminary cytotoxicity assays reveal that the compound can induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent .
  • Mechanism of Action: The compound appears to disrupt cellular homeostasis and promote cell cycle arrest, leading to increased cancer cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/EffectivenessReference
AntibacterialS. aureus, E. faecalis15.625 - 62.5 μM
AntifungalC. albicansBiofilm reduction: 75%
AnticancerVarious cancer cell linesInduces apoptosis

Detailed Research Findings

  • Antibacterial Studies : A study published in 2024 highlights the compound's effectiveness against MRSA biofilms, showing a minimum biofilm inhibitory concentration (MBIC) significantly lower than conventional antibiotics .
  • Antifungal Mechanism : Another study indicates that this compound disrupts the signaling pathways involved in biofilm formation in fungal species .
  • Cytotoxic Mechanisms : Research conducted on various cancer cell lines demonstrates that the compound triggers oxidative stress and activates apoptotic pathways, leading to enhanced cytotoxic effects compared to untreated cells .

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